molecular formula C6H3BrClN3 B11873988 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11873988
M. Wt: 232.46 g/mol
InChI Key: FOXATCFBPCIIOS-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The resulting pyrazolopyridine can then be brominated and chlorinated using bromine and chlorine reagents, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and chlorine reagents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.

    Reduction Products: Dehalogenated pyrazolopyridines.

Scientific Research Applications

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-7-azaindole
  • 1H-Pyrazolo[4,3-c]pyridine

Uniqueness

5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and enhances its potential for various applications compared to its analogs .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-5-1-3(8)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)

InChI Key

FOXATCFBPCIIOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)Cl

Origin of Product

United States

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